molecular formula C3H6BrNO B1267534 3-Bromopropanamide CAS No. 6320-96-3

3-Bromopropanamide

Cat. No. B1267534
CAS RN: 6320-96-3
M. Wt: 151.99 g/mol
InChI Key: DBIVLAVBOICUQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Bromopropanamide can be synthesized through reactions involving bromopropanamides with primary, secondary, or tertiary amines, resulting in a variety of amide derivatives. These reactions can occur in the presence of silver oxide (Ag2O) to promote the formation of optically active amine derivatives or high diastereomeric excess of dimeric derivatives, which are ascertainable by X-ray analysis (D'angeli et al., 1991). Furthermore, 3-bromopropanamides can react with potassium enolates of β-dicarbonyl compounds to yield heterocyclic compounds through C-C or C-O alkylation reactions, demonstrating partial diastereoselectivity in the presence of silver promoters (Marchetti, 2003).

Molecular Structure Analysis

The molecular structure of 3-bromopropanamide derivatives has been elucidated through spectroscopic methods and X-ray crystallography. For example, antipyrine derivatives containing 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide have been characterized, revealing the presence of N–H⋯O and C–H⋯O hydrogen bonds, along with C–H⋯π and lone pair⋯π contacts stabilizing the crystal packing. Hirshfeld surface analysis and DFT calculations have further analyzed their solid-state structures, indicating a significant role of electrostatic energy contributions in molecular stabilization (Saeed et al., 2020).

Chemical Reactions and Properties

3-Bromopropanamide and its derivatives undergo various chemical reactions, forming a wide range of organic compounds. These reactions include the synthesis of oxazine, thiazine, and quinoxaline derivatives from 3-aryl-2-bromopropanoic acids and their esters, showcasing the versatility of 3-bromopropanamide as a precursor for synthesizing heterocyclic compounds containing arylmethyl substituents (Pokhodylo et al., 2021).

Scientific Research Applications

  • Chemical Formula : 3-Bromopropanamide has the chemical formula C3H6BrNO .
  • Molecular Weight : Its molecular weight is 151.990 .
  • CAS Registry Number : The CAS Registry Number for 3-Bromopropanamide is 6320-96-3 .
  • Physical Properties : It has a boiling point of 303.1 ℃ at 760 mmHg and a melting point of 113 ℃. Its density is 1.651 g/cm3 .

Safety And Hazards

It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols when handling 3-Bromopropanamide . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

3-bromopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIVLAVBOICUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283596
Record name 3-Bromopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopropanamide

CAS RN

6320-96-3
Record name 6320-96-3
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Record name 3-Bromopropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromopropionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
A Rehman, K Nafeesa, MA Abbasi, SZ Siddiqui… - Cogent …, 2018 - Taylor & Francis
… A series of electrophiles, N-alkyl/aralkyl/aryl-3-bromopropanamide (6a–q), was synthesized by gearing up 3-bromopropionyl chloride (5) with different alkyl/aralkyl/aryl amines (4a–q). …
Number of citations: 14 www.tandfonline.com
QY Fang, LM Zhao - Chemical Communications, 2020 - pubs.rsc.org
… Compound 1a was treated with N-(benzyloxy)-3-bromopropanamide 2e under standard conditions for 12 h (Scheme 5). From the resulting mixture, most of starting materials 1a and 2e …
Number of citations: 14 pubs.rsc.org
JY Wang, DX Wang, QY Zheng… - The Journal of …, 2007 - ACS Publications
… with a mixture of petroleum ether and ethyl acetate to give a mixture of R-3-[(benzyl)phenylamino]-2-bromopropanamide 13 and R-2-[(benzyl)phenylamino]-3-bromopropanamide 14 in …
Number of citations: 60 pubs.acs.org
A Sen, A Muranaka, A Ohno… - Communications Chemistry, 2023 - nature.com
… Unfortunately, the reaction of 3-bromopropanamide (4f) did not proceed. Here acrylamide was observed as the major product (see Supporting Information for more details). The reaction …
Number of citations: 7 www.nature.com
L Xie, L Hu, P Wu, Y Zhao, G Li, J Cui… - Asian Journal of …, 2022 - Wiley Online Library
… A control experiment was carried out to understand the reaction mechanism (Scheme 2a), N-(benzyloxy)-3-bromopropanamide 2 o was reacted with heptafulvene 1 a or …
Number of citations: 5 onlinelibrary.wiley.com
P Świątek, M Strzelecka, R Urniaz, K Gębczak… - Bioorganic & Medicinal …, 2017 - Elsevier
… 3-Bromopropanamide derivatives proved to be unstable under the reaction conditions, and heating in acetonitrile in the presence of potassium carbonate led to dehydrohalogenation of …
Number of citations: 18 www.sciencedirect.com
BR Rao, MR Katiki, K Dileep, CG Kumar… - Letters in Organic …, 2019 - ingentaconnect.com
… A mixture of 1-(arylsulfonyl)piperazine 4 (3.0 mmol) and N-2-benzothiazolyl-2-bromoacetamide/3-bromopropanamide 2 (4.5 mmol) in dry CH3CN (15 mL) was stirred for 2-8 h under …
Number of citations: 5 www.ingentaconnect.com
J Zhou, H Zhang, XL Chen, YL Qu, Q Zhu… - The Journal of …, 2019 - ACS Publications
… The domino reaction was also efficient when the N-(benzyloxy)-3-bromopropanamide 2h was used, leading to the desired sulfamidate-fused tetrahydropyrimidin-4-one 3ah in 70% yield…
Number of citations: 38 pubs.acs.org
S Ronsisvalle, G Aricò, F Panarello, A Spadaro… - Bioorganic & Medicinal …, 2016 - Elsevier
… Evaporation under reduced pressure gave the crude 3-bromopropanamide derivatives (1–3) which were purified by flash chromatography on silica gel, using CH 2 Cl 2 and …
Number of citations: 8 www.sciencedirect.com
L Pasquinucci, O Prezzavento, A Marrazzo… - Bioorganic & medicinal …, 2010 - Elsevier
6,7-Benzomorphan derivatives, exhibiting different μ, δ, and κ receptor selectivity profiles depending on the N-substituent, represent a useful skeleton for the synthesis of new and better …
Number of citations: 43 www.sciencedirect.com

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